molecular formula C21H19N5O2 B6508495 2-ethoxy-N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide CAS No. 894067-78-8

2-ethoxy-N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide

Cat. No.: B6508495
CAS No.: 894067-78-8
M. Wt: 373.4 g/mol
InChI Key: RUTLLGAOIMYDHD-UHFFFAOYSA-N
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Description

2-ethoxy-N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a complex organic compound that features a triazolopyridazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Biochemical Analysis

Biochemical Properties

2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, which are involved in critical physiological processes . The interactions between 2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide and these enzymes are primarily based on hydrogen bonding and hydrophobic interactions, which facilitate the binding of the compound to the active sites of the enzymes.

Cellular Effects

The effects of 2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide on various types of cells and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and upregulating pro-apoptotic genes. Additionally, 2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide can inhibit the proliferation of certain cell lines by arresting the cell cycle at the G0/G1 phase .

Molecular Mechanism

The molecular mechanism of action of 2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The compound binds to the active sites of target enzymes through hydrogen bonding and hydrophobic interactions, leading to the inhibition of enzyme activity. This inhibition can result in downstream effects on cellular processes, such as the disruption of metabolic pathways and the induction of apoptosis. Additionally, 2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to 2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide can lead to sustained inhibition of enzyme activity and persistent changes in cellular function, such as continued cell cycle arrest and apoptosis .

Dosage Effects in Animal Models

The effects of 2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide vary with different dosages in animal models. At low doses, the compound has been shown to exert therapeutic effects, such as the inhibition of tumor growth and the reduction of inflammation . At high doses, 2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not enhance its therapeutic effects but instead increase the risk of adverse effects .

Metabolic Pathways

2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound has been shown to inhibit key enzymes in metabolic pathways, such as carbonic anhydrase and cholinesterase, leading to alterations in metabolite levels and metabolic flux . These interactions can result in downstream effects on cellular metabolism, such as changes in energy production and the accumulation of metabolic intermediates .

Transport and Distribution

The transport and distribution of 2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, and can bind to intracellular proteins that facilitate its distribution within the cell . These interactions can affect the localization and accumulation of the compound, influencing its bioavailability and efficacy .

Subcellular Localization

The subcellular localization of 2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is critical for its activity and function . The compound has been shown to localize to specific cellular compartments, such as the nucleus and mitochondria, where it can exert its effects on gene expression and apoptosis . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its proper localization and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide typically involves multiple steps. One common approach is the cyclization of appropriate hydrazine derivatives with ortho esters to form the triazolopyridazine core . The final step involves the coupling of this core with an ethoxybenzamide derivative under specific reaction conditions, such as the use of a base like potassium carbonate in a polar aprotic solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products

Scientific Research Applications

2-ethoxy-N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxy-N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide stands out due to its unique combination of a triazolopyridazine core with an ethoxybenzamide moiety.

Properties

IUPAC Name

2-ethoxy-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-3-28-19-7-5-4-6-17(19)21(27)22-16-10-8-15(9-11-16)18-12-13-20-24-23-14(2)26(20)25-18/h4-13H,3H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTLLGAOIMYDHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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